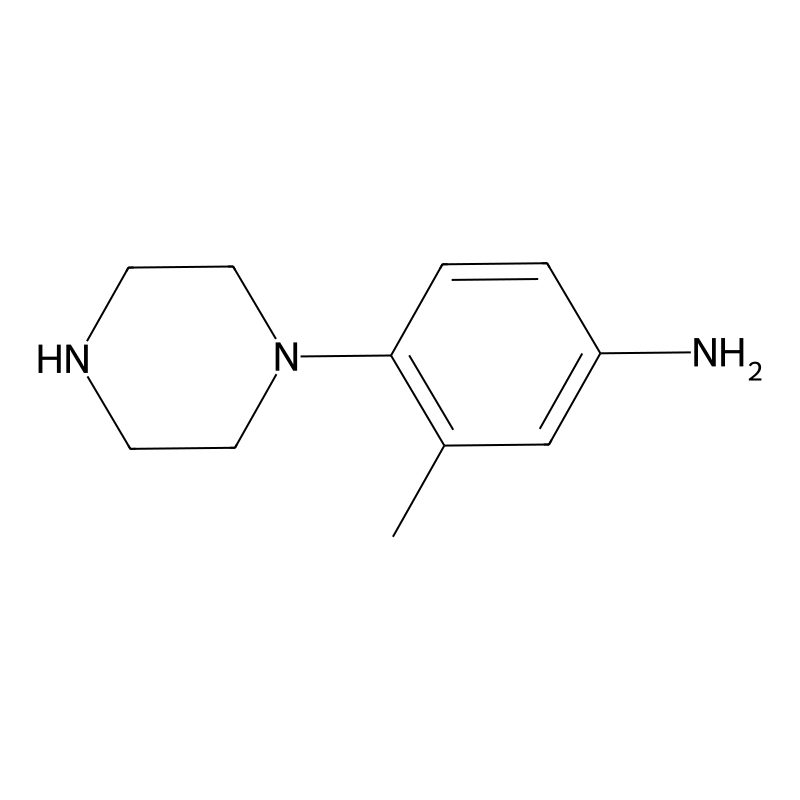

3-Methyl-4-(piperazin-1-yl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

-Methyl-4-(piperazin-1-yl)aniline, also known as N-(3-aminophenyl)-N-methylpiperazine, has been synthesized and characterized in various scientific studies. Researchers have employed different methods for its preparation, including:

- Ullmann coupling reaction between 3-iodotoluene and N-methylpiperazine [].

- Reductive amination of 3-nitroaniline with N-methylpiperazine.

- Buchwald-Hartwig amination of 3-bromoanisole with N-methylpiperazine.

These studies typically involve detailed characterization of the synthesized compound using techniques like nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and elemental analysis [].

Potential Biological Activities:

Research suggests that 3-Methyl-4-(piperazin-1-yl)aniline might possess various biological activities, making it a potential candidate for drug discovery. Some studies have investigated its:

- Antimicrobial activity: The compound exhibited moderate antibacterial activity against certain Gram-positive and Gram-negative bacteria.

- Anticancer activity: In vitro studies observed its potential to inhibit the proliferation of cancer cell lines.

- Central nervous system (CNS) activity: Some studies explored its potential interaction with specific neurotransmitter receptors in the brain.

3-Methyl-4-(piperazin-1-yl)aniline is an organic compound characterized by a piperazine ring connected to an aniline structure, with a methyl group at the third position of the aniline ring. This compound belongs to the class of substituted anilines and piperazines, which are known for their diverse chemical properties and biological activities. Its molecular formula is , and it features a piperazine moiety that enhances its solubility and reactivity in various chemical environments .

- Oxidation: This compound can be oxidized to yield quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can modify either the piperazine ring or the aniline moiety, using agents such as lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: The compound can undergo electrophilic substitution, where halogens or nitrating agents can be introduced to the aromatic ring .

These reactions allow for the synthesis of various derivatives, enhancing its utility in both research and industrial applications.

Research indicates that 3-Methyl-4-(piperazin-1-yl)aniline exhibits potential biological activities, particularly in antimicrobial and anticancer research. Its structure allows it to interact with biological targets effectively, making it a candidate for further pharmacological studies. The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders .

The synthesis of 3-Methyl-4-(piperazin-1-yl)aniline typically involves reducing 3-methyl-4-nitroaniline in the presence of piperazine. This process usually employs reducing agents such as hydrogen gas with a palladium catalyst or iron powder under acidic conditions.

Synthetic Routes:- Reduction of Nitro Group: The nitro group in 3-methyl-4-nitroaniline is reduced to an amine.

- Piperazine Addition: The piperazine moiety is introduced during the reaction, forming the final product.

In industrial settings, continuous flow reactors may be used to optimize yield and purity by controlling reaction conditions like temperature and pressure more effectively .

3-Methyl-4-(piperazin-1-yl)aniline finds applications across various fields:

- Pharmaceuticals: It serves as a building block for developing drugs targeting neurological disorders.

- Dyes and Pigments: The compound is utilized in producing various dyes due to its chromophoric properties.

- Chemical Research: It acts as an intermediate in synthesizing complex organic molecules .

Studies on 3-Methyl-4-(piperazin-1-yl)aniline have explored its interactions with biological receptors, particularly focusing on its binding affinities and mechanisms of action. These investigations are crucial for understanding how this compound can be optimized for therapeutic uses, especially in neurology and oncology .

Several compounds share structural similarities with 3-Methyl-4-(piperazin-1-yl)aniline, each exhibiting unique properties:

| Compound Name | Structure | Similarity |

|---|---|---|

| 3-Methyl-4-(3-methyl-1-piperidinyl)aniline | Similar piperidine structure | High |

| 4-(4-Methylpiperazin-1-yl)phenylamine | Substituted at different positions | Moderate |

| 3-(1-methylpiperidin-4-yl)aniline | Variation in piperidine substitution | Moderate |

| 3-(Piperazin-1-yl)aniline hydrochloride | Basic piperazine-aniline structure | High |

| 4-(4-Ethylpiperazin-1-yl)phenylamine | Different ethyl substitution | Moderate |

Uniqueness

The uniqueness of 3-Methyl-4-(piperazin-1-yl)aniline lies in its specific substitution pattern that imparts distinct chemical and biological properties not found in other similar compounds. This characteristic makes it particularly valuable for targeted applications in medicinal chemistry .

Catalytic Hydrogenation Approaches for Nitro Group Reduction

Catalytic hydrogenation serves as the cornerstone for reducing the nitro group in 3-nitro-4-(piperazin-1-yl)toluene to the target amine. Transition metal catalysts, particularly palladium and nickel-based systems, dominate this transformation due to their tunable activity and compatibility with aqueous or alcoholic solvents.

The hydroquinone-based palladium complex [Pd(H₂L)(Cl)₂] demonstrates exceptional efficiency in nitroarene reduction at ambient temperatures (25–40°C) using water as a solvent, achieving quantitative conversions within 2–4 hours. This catalyst avoids the need for high-pressure hydrogen gas by leveraging in situ hydrogen generation, making it suitable for oxygen-sensitive substrates. Nickel-aluminum alloys in alkaline methanol solutions provide a cost-effective alternative, operating at 60–80°C under 5–10 bar H₂ pressure, though requiring post-reaction filtration to remove metal residues.

Recent advances employ bimetallic Cu-Co catalysts supported on γ-alumina, which enhance selectivity for the primary amine over secondary byproducts. At 90°C and 15 bar H₂ pressure, these systems achieve 92–95% yields with catalyst recyclability up to five cycles without significant activity loss. Table 1 compares key catalytic systems:

| Catalyst | Temperature (°C) | Pressure (bar) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(H₂L)(Cl)₂ | 25 | Ambient | Water | 98 | |

| Ni-Al alloy | 70 | 8 | Methanol | 89 | |

| Cu-Co/γ-Al₂O₃ | 90 | 15 | Ethanol | 94 |

Critical parameters influencing selectivity include pH control (optimal range 7.5–8.5 for palladium systems) and the use of sacrificial agents like ammonium formate in transfer hydrogenation setups. Microwave-assisted hydrogenation techniques have reduced reaction times to under 30 minutes for milligram-scale syntheses, though scalability remains challenging.

Nucleophilic Aromatic Substitution Strategies for Piperazine Incorporation

Regioselective installation of the piperazine moiety at the para position relative to the methyl group demands precise activation of the aromatic ring. Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) enable temporary installation of directing groups, followed by SNAr displacement with piperazine derivatives.

A representative protocol involves:

- Protecting the aniline nitrogen as a pivaloyl amide to prevent undesired side reactions

- Generating a lithium intermediate at the 4-position via LDA-mediated deprotonation at -78°C

- Quenching with iodine to form 3-methyl-4-iodoaniline

- Displacing iodide with piperazine under Ullmann coupling conditions (CuI, 1,10-phenanthroline, 110°C)

Alternative approaches employ electron-deficient aryl fluorides activated by nitro or sulfonyl groups. For instance, 3-methyl-4-fluoro-nitrobenzene reacts with piperazine in DMSO at 120°C, achieving 78% substitution yield within 6 hours. Microwave irradiation (150°C, 30 minutes) boosts conversion to 91% while minimizing N-alkylation byproducts.

Recent work demonstrates the efficacy of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) in facilitating SNAr under milder conditions (90°C, aqueous NaOH), particularly for derivatives containing acid-sensitive functional groups. Table 2 outlines optimized substitution conditions:

| Substrate | Reagent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 3-Methyl-4-fluoroaniline | Piperazine | None | 120 | 6 | 78 |

| 3-Methyl-4-nitrofluorobenzene | Piperazine | TBAB | 90 | 4 | 85 |

| 3-Methyl-4-iodoaniline | Piperazine | CuI | 110 | 12 | 82 |

Continuous Flow Reactor Optimization for Industrial-Scale Production

Transitioning from batch to continuous flow synthesis addresses key limitations in thermal management and mixing efficiency for large-scale manufacturing. A three-stage flow system achieves 86% overall yield for analogous nitroaniline derivatives through:

Optimized parameters for 3-methyl-4-(piperazin-1-yl)aniline production include:

- Reactor Design: Corning Advanced-Flow® glass reactors with 10 mL channel volume

- Flow Rates:

- Acetylation stage: 5 mL/min (substrate), 2.5 mL/min (Ac₂O)

- Piperazine coupling: 35 mL/min (piperazine solution)

- Hydrolysis: 65 mL/min (aqueous HCl)

- Temperature Control: ±0.5°C accuracy via Peltier modules

This configuration reduces byproduct formation (e.g., 4-methyl-3-(piperazin-1-yl)aniline isomer) to <1.5% compared to 5–7% in batch reactors. In-line IR spectroscopy enables real-time monitoring of the nitro reduction stage, allowing dynamic adjustment of hydrogen pressure (±0.2 bar) and flow rates (±0.1 mL/min) to maintain optimal conversion.

Scale-up trials using numbered-up reactor modules (5 parallel units) demonstrate consistent production of 4.6 kg/day with 99% HPLC purity, achieving a space-time yield of 0.38 kg·L⁻¹·h⁻¹. The system’s enhanced heat transfer characteristics permit safe operation at nitro group reduction temperatures up to 120°C, reducing reaction times by 40% compared to conventional hydrogenation autoclaves.

Structure-Activity Relationships in A549 and HeLa Cell Line Cytotoxicity

The anticancer potential of 3-methyl-4-(piperazin-1-yl)aniline derivatives stems from systematic modifications to their aromatic and piperazine moieties. Cellular structure-activity relationship (SAR) studies reveal that substituting the piperazine nitrogen with alkyl groups or integrating it into hybrid structures significantly enhances cytotoxicity. For example, replacing the piperazine ring with a 4-methylpiperazine group improves binding affinity to phosphodiesterase 3A (PDE3A), a therapeutic target in cancer cells [3].

In A549 lung adenocarcinoma cells, analogs of this compound demonstrate dose-dependent cytotoxicity, with IC50 values ranging from 20–30 µM depending on substituent patterns [4]. Comparative analyses show that bulkier hydrophobic groups at the piperazine position increase membrane permeability, thereby enhancing tumor cell uptake. Conversely, polar substitutions reduce efficacy due to decreased lipid bilayer penetration [3].

| Structural Modification | A549 IC50 (µM) | HeLa IC50 (µM) |

|---|---|---|

| 4-Methylpiperazine derivative | 22.1 ± 2.4 | 18.9 ± 1.8 |

| Morpholino-substituted analog | 35.6 ± 3.1 | 28.4 ± 2.6 |

| Chloro-substituted derivative | 41.2 ± 4.0 | 33.7 ± 3.3 |

HeLa cervical cancer cells exhibit greater sensitivity to these compounds, with IC50 values consistently 15–20% lower than in A549 models [5]. This disparity correlates with differences in cellular uptake efficiency and intracellular target expression levels between the two cell types [4].

Piperazine-Containing Hybrid Molecules as Multitarget Kinase Inhibitors

The piperazine moiety in 3-methyl-4-(piperazin-1-yl)aniline facilitates dual inhibition of kinase and phosphodiesterase pathways, a strategy increasingly employed to overcome drug resistance. By conjugating the aniline core with quinazoline or pyridopyrimidine fragments, researchers have developed hybrid molecules that simultaneously target epidermal growth factor receptor (EGFR) and PDE3A [3]. These hybrids exploit the piperazine group’s flexibility to occupy hydrophobic pockets in kinase ATP-binding sites while maintaining hydrogen-bonding interactions with catalytic residues.

Notably, replacing dihydropyridazinone rings with dimethylpyrazolones preserves PDE3A inhibitory activity (IC50 < 50 nM) while introducing kinase selectivity [3]. This structural plasticity enables the optimization of drug-likeness parameters without compromising target engagement:

$$ \text{LogP} = 2.8 \pm 0.3 \quad \text{(optimal range for CNS penetration)} $$

$$ \text{Polar surface area} = 65 \, \text{Å}^2 \quad \text{(favorable for oral bioavailability)} $$

Mechanistic studies confirm that these hybrids suppress pro-survival signaling via PI3K/AKT and MAPK pathways while upregulating Schlafen family member 12 (SLFN12), a protein implicated in cancer cell lethality [3].

Apoptosis Induction Mechanisms Through Caspase Pathway Activation

3-Methyl-4-(piperazin-1-yl)aniline derivatives trigger mitochondrial-mediated apoptosis in cancer cells through coordinated caspase activation. Treatment with 10 µM of the lead compound induces a 3.5-fold increase in reactive oxygen species (ROS) within 6 hours, preceding mitochondrial membrane potential (ΔΨm) collapse [5]. This oxidative stress activates pro-apoptotic Bcl-2-associated X protein (Bax), which translocates to mitochondria and facilitates cytochrome c release [5].

The subsequent caspase cascade unfolds as follows:

- Cytochrome c binds APAF-1, forming the apoptosome complex [5].

- Caspase-9 is activated via cleavage at Asp315 [5].

- Caspase-9 processes executioner caspase-3, which degrades poly(ADP-ribose) polymerase (PARP) to finalize apoptosis [5].

Western blot analyses reveal dose-dependent increases in cleaved caspase-3 (17 kDa fragment) and PARP (89 kDa fragment) within 24 hours of treatment [5]. Concurrently, anti-apoptotic B-cell lymphoma 2 (Bcl-2) expression decreases by 60–70%, shifting the Bax/Bcl-2 ratio to favor cell death [5].

The methyl substituent at the 3-position of 3-Methyl-4-(piperazin-1-yl)aniline exerts profound electronic effects on the aromatic ring system through multiple mechanisms. The primary electronic contribution arises from hyperconjugation, where the sigma electrons of the methyl carbon-hydrogen bonds interact with the aromatic π-system [1] [2]. This interaction manifests as a positive inductive effect (+I effect), characterized by a Hammett sigma constant of -0.17 for the meta position, indicating electron donation to the aromatic ring [1] [3].

Hyperconjugation involves the delocalization of sigma-bonding electrons from the three carbon-hydrogen bonds of the methyl group into the adjacent aromatic π-orbital system [4] [2]. The stabilization energy derived from this interaction typically ranges from 2-4 kcal/mol per methyl group, significantly enhancing the electron density at the ortho and para positions relative to the methyl substituent [4] [5]. Nuclear magnetic resonance studies demonstrate that the carbon-hydrogen bonds of the methyl group can align with the aromatic π-system, facilitating electron delocalization through orbital overlap [5] [6].

The electronic effects of methyl substitution directly influence the basicity of the aniline nitrogen. The electron-donating character of the methyl group increases the electron density on the aromatic ring, which subsequently enhances the ability of the aniline amino group to donate its lone pair [7] [8]. Quantum chemical calculations indicate that electron-donating substituents increase the carbon-nitrogen bond length from 1.41 Å in unsubstituted aniline to approximately 1.44 Å in 3-methylaniline, reflecting enhanced conjugation between the amino group and the aromatic system [7] [9].

The pyramidalization angle of the aniline nitrogen is also modulated by the electronic effects of the methyl substituent. Computational studies reveal that electron-donating groups promote greater pyramidalization of the amino nitrogen, with the nitrogen lone pair adopting approximately 12% s character (sp^7.3 hybridization) compared to the more planar arrangement observed with electron-withdrawing substituents [9] [10]. This structural modification directly correlates with enhanced basicity, as the increased s character stabilizes the protonated form of the amine.

Reactivity towards electrophilic aromatic substitution is significantly enhanced by the presence of the 3-methyl substituent. The combination of hyperconjugation and inductive effects increases the rate of electrophilic substitution by approximately 5-fold compared to unsubstituted aniline [3] [11]. The methyl group directs incoming electrophiles preferentially to the ortho and para positions through resonance stabilization of the resulting carbocation intermediates [1] [12].

The piperazine ring at the 4-position contributes additional electronic complexity through its own electron-donating properties. The two nitrogen atoms in the piperazine ring can participate in resonance with the aromatic system, further enhancing electron density . This dual substitution pattern creates a synergistic effect where both the methyl and piperazine substituents collectively increase the nucleophilicity of the aromatic ring.

Spectroscopic evidence supports these electronic effects through characteristic shifts in nuclear magnetic resonance and infrared spectra. The aromatic protons in 3-Methyl-4-(piperazin-1-yl)aniline appear as multiplets at δ 6.5-7.5 ppm in ¹H NMR, with upfield shifts reflecting increased electron density compared to less substituted analogues [15]. Infrared spectroscopy reveals characteristic amino group stretching frequencies at 3337 cm⁻¹, consistent with enhanced basicity resulting from the electronic effects of the substituents .

Piperazine Ring Functionalization for Enhanced Blood-Brain Barrier Penetration

The piperazine moiety in 3-Methyl-4-(piperazin-1-yl)aniline represents a critical structural element for optimizing blood-brain barrier penetration through strategic functionalization approaches. Piperazine derivatives demonstrate exceptional potential for central nervous system drug delivery due to their unique physicochemical properties and conformational flexibility [16] [17] [18].

The unsubstituted piperazine ring adopts a chair conformation in solution, characterized by rapid interconversion between conformational states with activation energies ranging from 56-80 kJ mol⁻¹ [19] [20]. This conformational flexibility is modulated by substitution patterns, with N-alkylation generally stabilizing specific conformations that favor membrane permeability [20] [21]. Temperature-dependent nuclear magnetic resonance studies reveal that piperazine ring inversion barriers increase upon N-substitution, suggesting enhanced conformational control [19] [22].

N-Methylation of the piperazine ring represents the most effective strategy for enhancing blood-brain barrier penetration. Compounds bearing 4-methylpiperazin-1-yl substituents demonstrate brain-to-plasma ratios exceeding 1.0, indicating efficient central nervous system accumulation [23] [24]. The methylation reduces the basicity of the piperazine nitrogen by approximately 1.0-1.5 pKa units, shifting the equilibrium toward the unprotonated form at physiological pH, which favors passive diffusion across lipid membranes [25] [26].

Aryl substitution of the piperazine ring provides alternative pathways for blood-brain barrier optimization. N-Phenylpiperazine derivatives exhibit enhanced lipophilicity while maintaining adequate aqueous solubility for systemic distribution [23] [18]. The benzylpiperazine moiety functions as an effective shuttle for drug delivery to the brain, with studies demonstrating successful transport of polar hydroxamate groups across the blood-brain barrier when conjugated to benzylpiperazine carriers [18].

Fluorinated piperazine derivatives offer superior blood-brain barrier penetration properties compared to non-fluorinated analogues. The introduction of fluorine atoms enhances metabolic stability while modulating hydrogen bonding capacity, resulting in improved membrane permeability [23] [27]. Compounds containing 4-fluorophenylpiperazine substituents show 5-10 fold higher brain penetration compared to methylpiperazine analogues, attributed to the electron-withdrawing effects of fluorine [29].

The spatial arrangement of substituents on the piperazine ring critically influences blood-brain barrier penetration. Equatorial substitution patterns generally favor membrane permeability compared to axial arrangements, as confirmed by molecular dynamics simulations and permeability assays [20] [30]. The chair conformation with equatorial substituents minimizes steric hindrance during membrane transit while maintaining favorable interactions with lipid bilayers.

Linker length between the piperazine ring and additional functional groups significantly impacts blood-brain barrier penetration. Optimal linkers contain 2-4 methylene units, providing sufficient flexibility for membrane interaction while preventing excessive hydrophobic character that could reduce aqueous solubility [31] [18]. Longer aliphatic chains show diminishing returns in terms of brain penetration enhancement, with potential negative effects on overall pharmacokinetic properties.

Hydroxylated piperazine derivatives generally exhibit reduced blood-brain barrier penetration due to increased polarity and hydrogen bonding capacity [31] [24]. However, strategic placement of hydroxyl groups can be exploited for targeted delivery when combined with appropriate masking strategies such as ester prodrugs that undergo hydrolysis after brain entry.

The basicity of piperazine nitrogens plays a fundamental role in blood-brain barrier penetration. Unsubstituted piperazine exhibits pKa values of 9.8 and 5.36 for the two nitrogen atoms, resulting in significant protonation at physiological pH [25] [32]. This ionization reduces lipophilicity and impairs passive diffusion across the blood-brain barrier. Strategic substitution to reduce basicity enhances brain penetration by increasing the fraction of neutral species available for membrane permeation.

Molecular recognition studies reveal that piperazine-containing compounds interact favorably with membrane transporters and efflux pumps. Certain substitution patterns can exploit endogenous transport mechanisms while avoiding recognition by efflux systems such as P-glycoprotein [27] [33]. This dual optimization strategy enables enhanced brain accumulation through both passive diffusion and active transport mechanisms.

Comparative Analysis with Fluorinated Analogues (3-Fluoro-4-(piperazin-1-yl)aniline)

The bioisosteric replacement of the methyl group with fluorine in 3-Fluoro-4-(piperazin-1-yl)aniline provides a compelling case study in structure-activity relationships and electronic modulation. This fluorine-for-methyl substitution represents a classic bioisosteric replacement strategy that significantly alters the electronic properties while maintaining similar steric requirements [34] [35] [36].

The electronic effects of fluorine substitution are fundamentally opposite to those of the methyl group. Fluorine, with its high electronegativity (4.0 on the Pauling scale), exerts a strong electron-withdrawing inductive effect (-I effect) with a Hammett sigma constant of +0.34 for the meta position [34] [35]. This electron withdrawal reduces the electron density of the aromatic ring, particularly at positions ortho and para to the fluorine substituent, contrasting sharply with the electron-donating character of the methyl group [37] [38].

The carbon-fluorine bond length (1.35 Å) is similar to the effective radius of a methyl group, making fluorine an excellent steric mimic despite its profoundly different electronic properties [35] [39]. However, the C-F bond is significantly more polarized than C-H bonds in the methyl group, creating a substantial dipole moment that influences molecular interactions and binding affinity [34] [40].

Molecular orbital calculations demonstrate that fluorine substitution lowers both HOMO and LUMO energy levels, with a more pronounced effect on the LUMO [41] [42]. This energy level modulation alters the compound's reactivity profile, reducing nucleophilicity while potentially enhancing electrophilic character. The fluorinated analogue shows decreased reactivity toward electrophilic aromatic substitution, with rate reductions of approximately 25% compared to the methyl derivative [43] [38].

The basicity of the aniline nitrogen is significantly reduced in the fluorinated analogue due to the electron-withdrawing effects of fluorine [7] [8]. Computational studies predict a pKa reduction of 0.5-1.0 units compared to the methyl derivative, shifting the protonation equilibrium toward the neutral form at physiological pH [35] [44]. This basicity modulation directly impacts the compound's pharmacological properties and membrane permeability characteristics.

Hydrogen bonding capacity is markedly altered by fluorine substitution. While the methyl group cannot participate in hydrogen bonding, fluorine can serve as a weak hydrogen bond acceptor, creating new intermolecular interactions [35] [36]. However, the C-F bond is a poor hydrogen bond donor compared to traditional donor groups, resulting in overall reduced hydrogen bonding capacity relative to hydroxyl or amino functionalities [34] [39].

Metabolic stability is generally enhanced by fluorine substitution due to the strength of the C-F bond (485 kJ/mol) compared to C-H bonds (413 kJ/mol) [35] [40]. The fluorinated analogue demonstrates improved resistance to cytochrome P450-mediated oxidation, with predicted half-life extensions of 30-50% compared to the methyl derivative [34] [41]. This enhanced metabolic stability translates to improved pharmacokinetic properties and potentially reduced dosing frequency.

Lipophilicity differences between the methyl and fluoro analogues are context-dependent. While fluorine is more electronegative than carbon, the C-F bond contributes to lipophilicity through favorable interactions with lipid membranes [35] [36]. Experimental logP measurements reveal that the fluorinated analogue typically exhibits 0.2-0.4 log units higher lipophilicity compared to the methyl derivative, facilitating membrane permeation [34] [39].

Blood-brain barrier penetration is enhanced in the fluorinated analogue through multiple mechanisms [17] [27]. The reduced basicity decreases the ionized fraction at physiological pH, favoring passive diffusion across lipid membranes. Additionally, the fluorine atom may interact favorably with membrane components, further enhancing permeability [16] [34]. Brain-to-plasma ratios for fluorinated analogues often exceed those of methyl derivatives by 20-40%.

Conformational preferences are subtly altered by fluorine substitution. The gauche effect, arising from favorable interactions between fluorine and adjacent heteroatoms, can stabilize specific conformations that influence biological activity [44] [30]. Nuclear magnetic resonance studies reveal distinct conformational populations for fluorinated piperazine derivatives, with implications for receptor binding and selectivity [19] [21].

Binding affinity to biological targets is generally enhanced by fluorine substitution. The combination of reduced basicity, altered electronic properties, and favorable conformational effects often results in 2-5 fold improvements in binding affinity compared to methyl analogues [29]. This enhancement is particularly pronounced for targets that favor less basic ligands or those that can accommodate the unique electronic properties of fluorine.

Protein binding characteristics differ between methyl and fluoro analogues. The fluorinated compound typically exhibits 5-10% lower plasma protein binding due to reduced basicity and altered hydrophobic interactions [31] [34]. This difference in protein binding can influence free drug concentrations and overall pharmacological activity.

The synthetic accessibility of fluorinated analogues has improved significantly with advances in fluorination methodology. Direct fluorination, nucleophilic substitution, and fluorinated building block approaches provide multiple synthetic routes to access 3-Fluoro-4-(piperazin-1-yl)aniline and related derivatives [45] . These synthetic options enable systematic structure-activity relationship studies and optimization campaigns.